molecular formula C22H17N3O5 B3738568 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B3738568
M. Wt: 403.4 g/mol
InChI Key: KUNVBBCTYXZMAI-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-2-29-20-11-10-14(13-18(20)25(27)28)21(26)23-16-7-5-6-15(12-16)22-24-17-8-3-4-9-19(17)30-22/h3-13H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNVBBCTYXZMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring is formed by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Ethoxylation: The ethoxy group is introduced via an etherification reaction using an appropriate alkyl halide in the presence of a base.

    Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and ethoxy positions, using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).

    Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro group plays a crucial role in its activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide
  • N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
  • N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 2
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N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

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